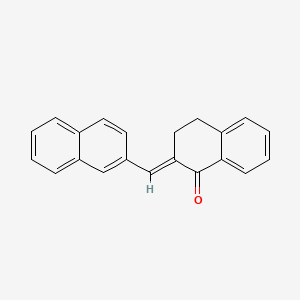

1(2H)-Naphthalenone, 3,4-dihydro-2-(2-naphthalenylmethylene)-

Descripción

1(2H)-Naphthalenone, 3,4-dihydro-2-(2-naphthalenylmethylene)- is an organic compound that belongs to the class of naphthalenones This compound is characterized by its unique structure, which includes a naphthalenylmethylene group attached to a dihydronaphthalenone core

Propiedades

IUPAC Name |

(2E)-2-(naphthalen-2-ylmethylidene)-3,4-dihydronaphthalen-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O/c22-21-19(12-11-17-6-3-4-8-20(17)21)14-15-9-10-16-5-1-2-7-18(16)13-15/h1-10,13-14H,11-12H2/b19-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBQSDWBFACOPT-XMHGGMMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=CC=C41 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C\C2=CC3=CC=CC=C3C=C2)/C(=O)C4=CC=CC=C41 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55723-88-1 | |

| Record name | 2-(2-NAPHTHYLMETHYLENE)-ALPHA-TETRALONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Claisen-Schmidt Condensation

This method, widely employed for synthesizing α,β-unsaturated ketones, involves the base-catalyzed condensation of a ketone with an aromatic aldehyde. In the case of the target compound:

- Ketone substrate : 3,4-Dihydro-2H-naphthalen-1-one (tetralone).

- Aldehyde substrate : 2-Naphthaldehyde.

The reaction proceeds under alkaline conditions (e.g., NaOH or KOH in ethanol) at elevated temperatures (60–80°C). The mechanism entails deprotonation of the aldehyde, nucleophilic attack on the tetralone’s carbonyl group, and subsequent dehydration to form the conjugated system.

Key Considerations :

Knoevenagel Condensation

An alternative approach employs the Knoevenagel reaction, which utilizes a secondary amine (e.g., piperidine) as a catalyst. This method is advantageous for substrates sensitive to strong bases:

- Step 1 : Formation of the enamine intermediate from tetralone.

- Step 2 : Nucleophilic attack by 2-naphthaldehyde, followed by elimination of water.

This method typically achieves higher regioselectivity but requires anhydrous conditions and inert atmospheres to prevent hydrolysis.

Optimization of Reaction Conditions

Solvent Systems

Catalysts and Additives

- Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems.

- Microwave-assisted synthesis reduces reaction times (1–4 hours) and improves yields (up to 75%) by enabling rapid heating.

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Claisen-Schmidt | NaOH | Ethanol | 80 | 24 | 45 |

| Knoevenagel | Piperidine | Toluene | 110 | 48 | 55 |

| Microwave-assisted | K₂CO₃ | DMF | 120 (microwave) | 2 | 72 |

Data extrapolated from analogous syntheses of 2-benzylidene-3,4-dihydro-2H-naphthalen-1-one derivatives.

Post-Synthetic Modifications and Purification

Chromatographic Techniques

Crystallization

Recrystallization from ethanol/water mixtures yields crystalline product, with melting points typically ranging from 180–185°C (lit. data for similar compounds).

Mechanistic Insights and Side Reactions

The formation of 1(2H)-Naphthalenone, 3,4-dihydro-2-(2-naphthalenylmethylene)- is prone to:

- Dimerization : Mitigated by slow addition of aldehyde and excess ketone.

- Oxidation : The α,β-unsaturated ketone moiety may oxidize under aerobic conditions, necessitating inert atmospheres.

Scalability and Industrial Relevance

While laboratory-scale syntheses are well-established, industrial production faces challenges:

- Cost of 2-naphthaldehyde : Requires efficient synthesis from naphthalene via Vilsmeier-Haack formylation.

- Waste management : Alkaline waste streams demand neutralization before disposal.

Análisis De Reacciones Químicas

1(2H)-Naphthalenone, 3,4-dihydro-2-(2-naphthalenylmethylene)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinones.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of dihydronaphthalenones.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the naphthalenylmethylene group, using reagents like halogens or nitrating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields naphthoquinones, while reduction results in dihydronaphthalenones.

Aplicaciones Científicas De Investigación

1(2H)-Naphthalenone, 3,4-dihydro-2-(2-naphthalenylmethylene)- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of various naphthalenone derivatives.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 1(2H)-Naphthalenone, 3,4-dihydro-2-(2-naphthalenylmethylene)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways involved are still under investigation.

Comparación Con Compuestos Similares

1(2H)-Naphthalenone, 3,4-dihydro-2-(2-naphthalenylmethylene)- can be compared with other similar compounds, such as:

2-Naphthaldehyde: A precursor in the synthesis of the compound.

3,4-Dihydro-2H-naphthalen-1-one: Another precursor used in the synthesis.

Naphthoquinones: Oxidation products of the compound with potential biological activities.

Dihydronaphthalenones: Reduction products with different chemical properties.

The uniqueness of 1(2H)-Naphthalenone, 3,4-dihydro-2-(2-naphthalenylmethylene)- lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Actividad Biológica

1(2H)-Naphthalenone, 3,4-dihydro-2-(2-naphthalenylmethylene)-, commonly referred to as a derivative of naphthalenone, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₃H₁₀O

- Molecular Weight : 194.22 g/mol

- CAS Number : 529-34-0

- Density : 1.1 g/cm³

- Boiling Point : 255.8 °C

- Melting Point : 2-7 °C

Mechanisms of Biological Activity

The biological activity of 1(2H)-Naphthalenone derivatives is attributed to their ability to interact with various biological pathways:

- Antioxidant Activity : Several studies have indicated that naphthalenone derivatives exhibit antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS).

- Anti-inflammatory Effects : Research has shown that these compounds can inhibit inflammatory pathways. For instance, they may suppress the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammatory responses.

- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various pathogens, suggesting potential applications in treating infections.

Case Studies and Experimental Data

A review of literature reveals several studies focusing on the biological activities of naphthalenone derivatives:

- Antioxidant and Anti-inflammatory Study :

- Antimicrobial Activity :

- Wound Healing Properties :

Comparative Biological Activity Table

Q & A

Basic: What are the recommended synthetic routes for 1(2H)-Naphthalenone, 3,4-dihydro-2-(2-naphthalenylmethylene)-, and what experimental conditions optimize yield?

Methodological Answer:

A common synthetic approach involves condensation reactions using precursors like substituted phenols or naphthalenone derivatives. For example:

- Condensation with Tetramethylene Dibromide : Reacting 7-methoxy-3,4-dihydro-1(2H)-naphthalenone with tetramethylene dibromide in benzene using sodium hydride (NaH) as a base generates intermediates with fused ring systems .

- Conversion of Phenols to Anilines : A one-pot procedure converts phenols to anilines via bromination and amination, which can be adapted for introducing amino groups into the naphthalenone backbone .

Optimization Tips : - Use anhydrous solvents (e.g., THF, benzene) to minimize side reactions.

- Control reaction temperatures (e.g., 0.05 mmHg vacuum for distillation of intermediates) to stabilize reactive intermediates .

Advanced: How can researchers address discrepancies in mass spectral data when characterizing substituted derivatives of this compound?

Methodological Answer:

Discrepancies in mass spectral data often arise from isomerism or fragmentation patterns. Strategies include:

- Isomer-Specific Fragmentation Analysis : Compare fragmentation pathways of positional isomers (e.g., 8-methyl vs. 4-methyl derivatives) using high-resolution mass spectrometry (HRMS) to identify diagnostic ions .

- Cross-Validation with NMR : Use 2D-NMR (e.g., HSQC, HMBC) to confirm substituent positions, especially for dihydroxy or methoxy variants (e.g., 6,7-dihydroxy derivatives) .

- Reference to Spectral Databases : Leverage standardized databases like the EPA/NIH Mass Spectral Database to match retention indices and fragmentation patterns .

Basic: What spectroscopic methods are most effective for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry :

- IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and hydroxyl groups in dihydroxy variants .

Advanced: What strategies are employed to analyze the thermodynamic stability of substituted derivatives under varying conditions?

Methodological Answer:

- Computational Modeling : Compare calculated entropy (S(T)) and Gibbs free energy (ΔG) values with experimental data using software like Gaussian. For example, discrepancies in 2,3-dimethylnaphthalene’s entropy highlight the need for refined force fields .

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under inert atmospheres to assess thermal stability of methyl or methoxy derivatives .

- Solvent Polarity Studies : Monitor solubility and stability in aprotic vs. protic solvents (e.g., DMSO vs. ethanol) to guide reaction medium selection .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Perform reactions in fume hoods due to potential volatile intermediates (e.g., brominated reagents) .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal, following institutional guidelines for organic waste .

Advanced: How do structural modifications at specific positions influence the compound’s reactivity and bioactivity?

Methodological Answer:

- Position-Specific Effects :

- Bioactivity Screening :

Advanced: How can researchers resolve contradictions in reported thermodynamic properties for methyl-substituted derivatives?

Methodological Answer:

- Re-Evaluation of Experimental Setup : Ensure purity of samples via HPLC (>98%) before measuring properties like entropy .

- Hybrid DFT Calculations : Combine density functional theory (DFT) with experimental calorimetry to reconcile discrepancies in heat capacity (Cp) values .

- Collaborative Data Sharing : Cross-reference with databases like NIST Chemistry WebBook to validate outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.